

# Comparative analysis of "4-(1-Methylpiperidin-4-YL)benzoic acid" and its analogs

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## Compound of Interest

Compound Name: 4-(1-Methylpiperidin-4-YL)benzoic acid

Cat. No.: B1369626

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An In-Depth Comparative Guide to **4-(1-Methylpiperidin-4-YL)benzoic Acid** and Its Analogs in Drug Discovery

## Introduction: The Versatile Scaffold of 4-Aryl Piperidines and Their Kin

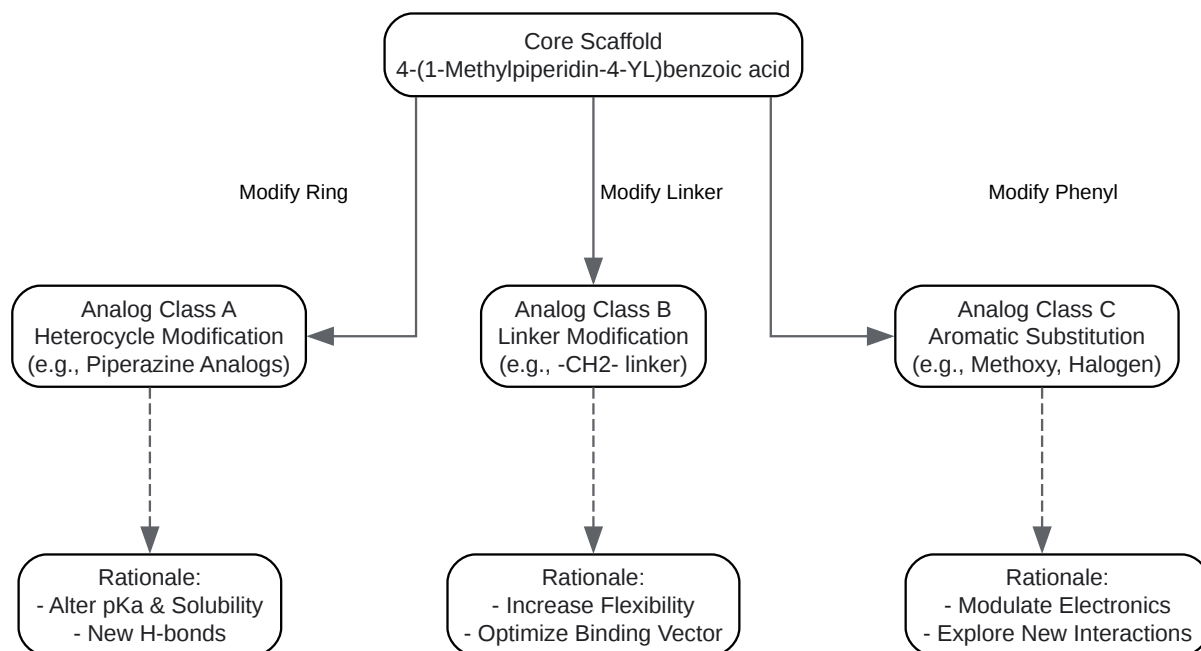
In the landscape of modern medicinal chemistry, the **4-(1-Methylpiperidin-4-YL)benzoic acid** scaffold represents a privileged structure—a molecular framework that consistently appears in the development of high-affinity ligands for various biological targets. Its architecture, featuring a carboxylic acid group (a common pharmacophore for interacting with polar residues in protein binding sites), a rigid phenyl linker, and a basic nitrogen-containing heterocycle, provides an ideal starting point for crafting potent and selective therapeutic agents. This guide offers a comparative analysis of the parent compound and its key structural analogs, delving into their structure-activity relationships (SAR), performance against critical disease targets, and the experimental methodologies used for their evaluation. We will explore how subtle modifications to this core structure can dramatically influence biological activity, transforming a simple chemical building block into promising drug candidates for autoimmune diseases, fibrosis, and cancer.

## Structural Analogs: A Study in Rational Drug Design

The therapeutic potential of this scaffold is unlocked through systematic chemical modification. Researchers modify the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Below, we analyze the most common classes of analogs and the rationale behind their design.

- **Analog Class A: Heterocycle Modification (Piperidine vs. Piperazine):** A frequent modification involves replacing the N-methylpiperidine ring with an N-methylpiperazine moiety, yielding compounds like 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.<sup>[1]</sup> The introduction of a second nitrogen atom can alter the compound's basicity (pKa), solubility, and hydrogen bonding capacity, which can be crucial for establishing new interactions with the target protein or improving drug-like properties.
- **Analog Class B: Linker Variation:** The connection between the phenyl ring and the heterocyclic amine is another key point of modification. While the parent compound has a direct connection, analogs often incorporate a methylene (-CH<sub>2</sub>-) linker, as seen in 4-((4-methylpiperazin-1-yl)methyl)benzoic acid.<sup>[1]</sup> This adds flexibility, allowing the heterocyclic portion to adopt different orientations within the binding pocket, potentially leading to enhanced affinity.
- **Analog Class C: Phenyl and Benzoic Acid Substitution:** The aromatic ring is a canvas for substitution. Adding groups like methoxy or halogens can influence electronic properties and provide new vectors for binding. Structure-activity relationship studies on related benzamide series have shown that such substitutions are critical for potency.<sup>[2][3]</sup>

The logical relationship between the core structure and its modifications is illustrated below.



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Caption: Rationale for the structural modification of the core scaffold.

## Comparative Analysis of Biological Performance

Analogues based on the 4-arylpiperidine/piperazine scaffold have been primarily investigated as modulators of G-protein coupled receptors (GPCRs), which are crucial targets in pharmacology. The most prominent among these are the Lysophosphatidic Acid Receptor 1 (LPA1) and the Sphingosine-1-Phosphate Receptor 1 (S1P1).

## LPA1 Receptor Antagonism: A Target for Fibrotic Diseases

The LPA-LPA1 signaling axis is implicated in the progression of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).<sup>[4]</sup> Antagonists of LPA1 can block pro-fibrotic signaling, making them an attractive therapeutic strategy. Several compounds incorporating the core scaffold have been developed as potent LPA1 antagonists.

## S1P1 Receptor Modulation: A Strategy for Autoimmune Disorders

S1P1 receptor modulators are a clinically validated class of drugs for treating autoimmune diseases like multiple sclerosis.[5][6] Their mechanism involves inducing the internalization of S1P1 receptors on lymphocytes, which traps the immune cells in lymph nodes and prevents them from migrating to sites of inflammation.[7] This results in a peripheral lymphopenia and an immunosuppressive effect.

The table below summarizes key performance data for representative analogs against these targets.

Compound/ Analog Type	Target	Assay Type	Potency (IC <sub>50</sub> / Other)	Key Findings & Rationale	Reference
BMS-986278 (LPA1 Antagonist)	LPA1	Phase 2 Clinical Trial	Reduces rate of lung function decline by 62% (60 mg, twice daily)	Demonstrate s clinical efficacy in idiopathic pulmonary fibrosis, validating LPA1 as a target. The structure, while complex, is built upon similar rational design principles.	<a href="#">[8]</a>
Piperidine Carboxamide Analog	LPA1	β-arrestin Recruitment	IC <sub>50</sub> = 5.0 μM (Initial Hit) -> 18 nM (Optimized)	Medicinal chemistry optimization of an initial hit from a high- throughput screen led to a highly potent and orally active LPA1 antagonist.	<a href="#">[9]</a>
Cenerimod (S1P1 Modulator)	S1P1	Receptor Internalizatio n Assay	N/A (Functional Assay)	Effectively induces S1P1 receptor internalization	<a href="#">[10]</a>

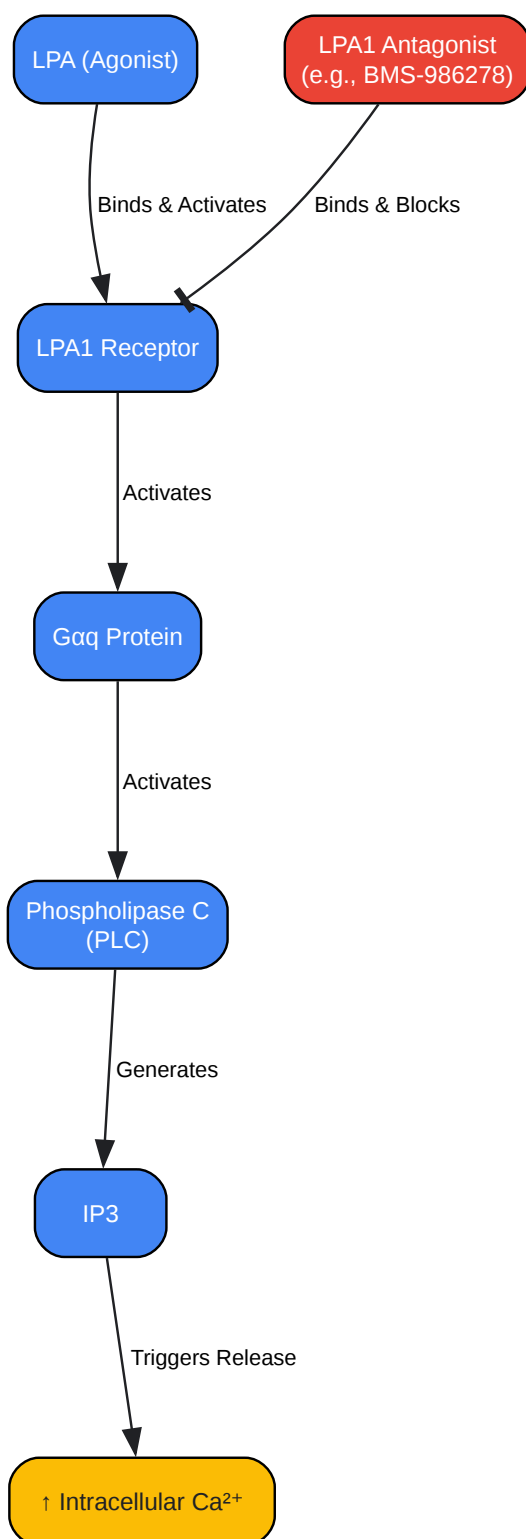
		(Flow Cytometry)	on T-cells, a key mechanism for S1P1 modulators. <a href="#">[10]</a>	
			A selective S1P1 agonist used as a tool compound to identify other modulators. Its activity is measured by its ability to inhibit forskolin-stimulated cAMP production. <a href="#">[11]</a>	
SEW2871 (S1P1 Agonist)	S1P1	CRE-bla Reporter Assay	EC <sub>50</sub> = 2 nM (in presence of forskolin)	

## Mechanism of Action: Visualizing the Signaling Pathways

Understanding the downstream signaling pathways of LPA1 and S1P1 is crucial for interpreting experimental data. The choice of assay often directly measures a key event in these cascades.

### LPA1 Receptor Signaling

LPA1 is a GPCR that primarily couples to Gai, Gαq, and Gα12/13 proteins. Activation by LPA leads to multiple downstream effects, including calcium mobilization via the Gαq pathway, which is a common and robust readout for receptor activation or antagonism in cellular assays.

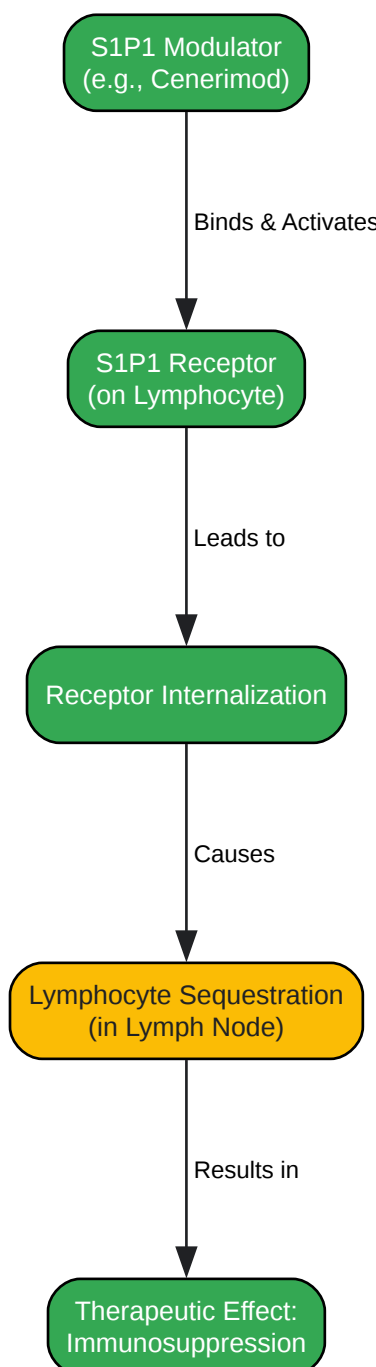


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Caption: Simplified LPA1 receptor signaling pathway leading to calcium mobilization.

## S1P1 Receptor Signaling and Internalization

S1P1 modulators function as functional antagonists. Upon binding, they induce phosphorylation of the receptor, which recruits  $\beta$ -arrestin. This leads to the internalization of the receptor complex, effectively removing it from the cell surface and preventing lymphocytes from responding to the S1P gradient that guides their exit from lymph nodes.



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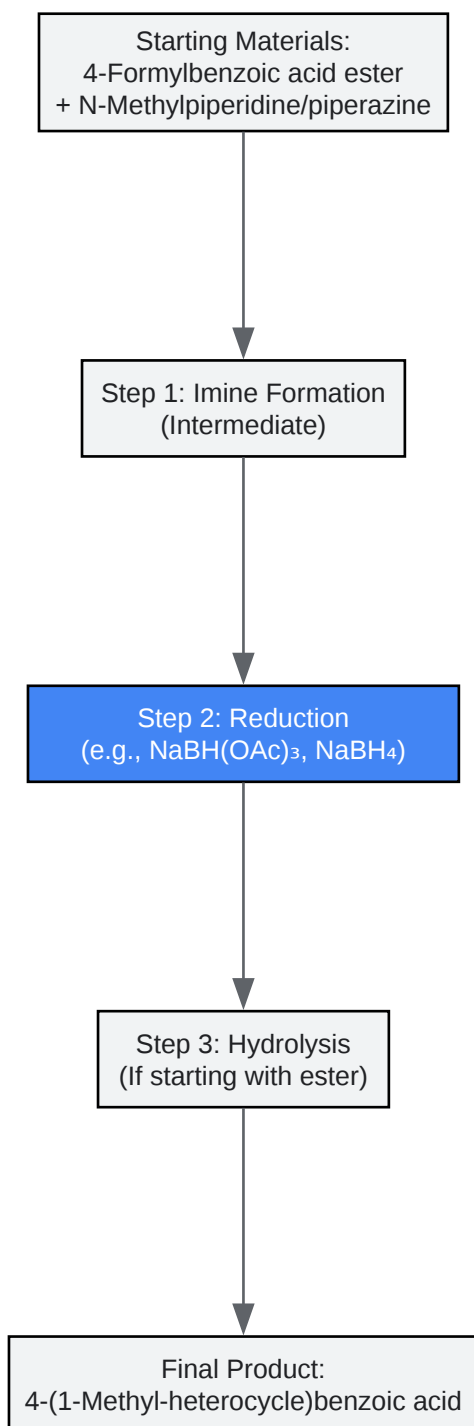
Caption: Mechanism of action for S1P1 receptor modulators.

## Key Experimental Protocols

The trustworthiness of any comparative analysis rests on the validity of its underlying experimental data. The protocols described here are standard in the field and include inherent controls to ensure data integrity.

## General Synthesis Workflow

A common method for synthesizing many of these analogs is reductive amination. This versatile reaction forms the crucial C-N bond between the phenyl ring (or a precursor) and the heterocyclic amine.



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